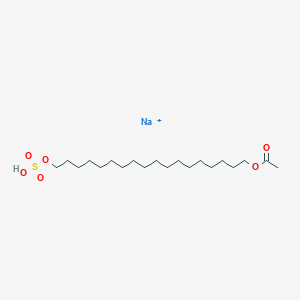
Sodium acetoxyoctadecyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium acetoxyoctadecyl sulphate is a chemical compound with the molecular formula C20H39NaO6S. It is an anionic surfactant commonly used in various industrial and scientific applications. The compound is known for its excellent emulsifying, wetting, and dispersing properties, making it valuable in the formulation of detergents, cosmetics, and pharmaceuticals .
准备方法
合成路线和反应条件: 醋酸十八烷基硫酸钠可以通过十八烷醇与乙酸酐的酯化反应,然后用三氧化硫磺化,最后用氢氧化钠中和来合成。 反应条件通常涉及受控温度和催化剂的使用,以确保高产率和纯度 .
工业生产方法: 在工业环境中,醋酸十八烷基硫酸钠的生产涉及大型反应器,在其中依次进行酯化和磺化过程。 最终产品然后通过过滤和结晶进行纯化,以去除任何杂质 .
化学反应分析
反应类型: 醋酸十八烷基硫酸钠由于存在硫酸盐基团,主要进行取代反应。 它还可以在酸性或碱性条件下参与水解反应 .
常见试剂和条件:
取代反应: 常见的试剂包括卤代烷烃和醇。反应通常在中等温度下进行,并使用催化剂。
水解反应: 这些反应需要酸性或碱性条件,并使用盐酸或氢氧化钠等试剂.
主要产物形成:
取代反应: 主要产物包括各种烷基化衍生物。
水解反应: 醋酸十八烷基硫酸钠的水解反应会生成十八烷醇和硫酸钠.
科学研究应用
醋酸十八烷基硫酸钠在科学研究中具有广泛的应用:
作用机制
醋酸十八烷基硫酸钠的作用机制涉及其与脂质膜的相互作用。该化合物破坏脂质双层,导致细胞裂解和细胞内内容物的释放。 此特性在蛋白质提取和细胞裂解等生物学应用中特别有用 .
分子靶点和途径: 醋酸十八烷基硫酸钠靶向细胞膜的脂质成分,导致其破坏。 这种作用是由该化合物的两亲性所促成的,这使得它能够与膜的疏水和亲水区域相互作用 .
类似化合物:
十二烷基硫酸钠 (SDS): 一种广泛使用的阴离子表面活性剂,具有类似的特性,但碳链更短。
十四烷基硫酸钠: 另一种在医学应用(如硬化疗法)中使用的阴离子表面活性剂
独特性: 醋酸十八烷基硫酸钠的独特之处在于其更长的碳链,与十二烷基硫酸钠等短链表面活性剂相比,它提供了增强的乳化和润湿性能。 这使其在需要强乳化和稳定性的应用中特别有价值 .
相似化合物的比较
Sodium dodecyl sulfate (SDS): A widely used anionic surfactant with similar properties but a shorter carbon chain.
Sodium tetradecyl sulfate: Another anionic surfactant used in medical applications such as sclerotherapy
Uniqueness: Sodium acetoxyoctadecyl sulphate is unique due to its longer carbon chain, which provides enhanced emulsifying and wetting properties compared to shorter-chain surfactants like sodium dodecyl sulfate. This makes it particularly valuable in applications requiring strong emulsification and stabilization .
生物活性
Sodium acetoxyoctadecyl sulphate (SAOS) is a surfactant compound derived from the sulfonation of fatty acids, specifically octadecanoic acid. This compound exhibits a range of biological activities primarily due to its surfactant properties. This article reviews the biological activity of SAOS, including its antimicrobial effects, cytotoxicity, and potential applications in various fields.
This compound is characterized by its long hydrophobic hydrocarbon chain, which contributes to its surfactant properties. The chemical structure can be represented as follows:
This structure allows SAOS to interact with lipid membranes, leading to various biological effects.
2. Antimicrobial Activity
SAOS has demonstrated significant antimicrobial properties against a range of microorganisms. Studies have highlighted its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 64 µg/mL |
| Escherichia coli | 128 µg/mL |
| Pseudomonas aeruginosa | 256 µg/mL |
These findings suggest that SAOS can be utilized in formulations aimed at controlling bacterial infections and enhancing hygiene products.
3. Cytotoxicity and Cell Proliferation
The cytotoxic effects of SAOS have been studied in various cell lines. Research indicates that SAOS can suppress the proliferation of cancer cells, with IC50 values ranging from 0.99 to 8.64 µM in glioma cell lines. This suggests potential applications in cancer therapeutics.
Table 2: Cytotoxicity of this compound on Glioma Cells
| Cell Line | IC50 (µM) |
|---|---|
| U87MG | 0.99 |
| U251 | 3.45 |
| A172 | 5.12 |
| T98G | 8.64 |
The biological activity of SAOS is largely attributed to its ability to disrupt cellular membranes due to its amphiphilic nature. This disruption can lead to:
- Increased permeability : Allowing for enhanced uptake of therapeutic agents.
- Cell lysis : Resulting in the death of susceptible cells.
- Quorum sensing inhibition : Reducing biofilm formation in bacteria, which is crucial for their pathogenicity.
Case Study 1: Antimicrobial Formulation Development
A study conducted by researchers evaluated the efficacy of SAOS as an active ingredient in a topical antimicrobial formulation. The formulation showed a significant reduction in bacterial load on skin models infected with Staphylococcus aureus, demonstrating SAOS's potential as a skin antiseptic agent.
Case Study 2: Cancer Cell Line Testing
In another study focusing on glioma cells, SAOS was tested for its ability to inhibit cell growth and induce apoptosis. The results indicated that treatment with SAOS led to increased levels of apoptotic markers, suggesting its potential as an anticancer agent.
属性
CAS 编号 |
65151-94-2 |
|---|---|
分子式 |
C20H40NaO6S+ |
分子量 |
431.6 g/mol |
IUPAC 名称 |
sodium;18-sulfooxyoctadecyl acetate |
InChI |
InChI=1S/C20H40O6S.Na/c1-20(21)25-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-26-27(22,23)24;/h2-19H2,1H3,(H,22,23,24);/q;+1 |
InChI 键 |
GYJRVEHPEXSNIR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















